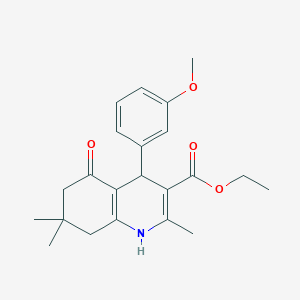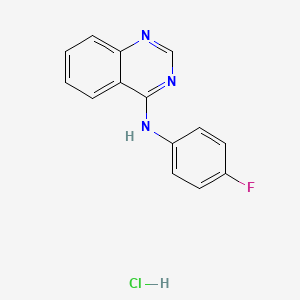
N-(4-fluorophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-quinazolinamine hydrochloride, also known as Gefitinib, is a small molecule drug that is used for the treatment of non-small cell lung cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs) and works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
N-(4-fluorophenyl)-4-quinazolinamine hydrochloride works by inhibiting the activity of the EGFR tyrosine kinase. EGFR is a protein that is overexpressed in many types of cancer, and its activity is required for cancer cell growth and survival. By inhibiting the activity of EGFR, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of the EGFR tyrosine kinase, which can lead to the inhibition of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways. This can result in the inhibition of cancer cell growth and proliferation. In addition, this compound can also induce apoptosis in cancer cells, which can lead to their death.
実験室実験の利点と制限
N-(4-fluorophenyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. In addition, it may not be effective in all types of cancer, which can limit its applicability in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-4-quinazolinamine hydrochloride. One direction is the development of new and more effective TKIs that can overcome resistance to this compound. Another direction is the study of the combination of this compound with other drugs or treatments to enhance its efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can help to optimize its dosing and administration in clinical settings.
Conclusion
This compound is a small molecule drug that is used for the treatment of non-small cell lung cancer. It works by inhibiting the activity of the EGFR tyrosine kinase, which can lead to the inhibition of cancer cell growth and proliferation. It has several advantages for lab experiments, but also has limitations to its use. There are several future directions for the study of this compound, which can help to optimize its use in clinical settings.
合成法
The synthesis of N-(4-fluorophenyl)-4-quinazolinamine hydrochloride involves several steps. The first step is the reaction of 4-chloroaniline with 4-fluorobenzonitrile in the presence of a base to form 4-(4-fluorophenyl)quinazoline. The second step involves the reduction of the nitro group in 4-(4-fluorophenyl)quinazoline using a reducing agent such as iron powder to form N-(4-fluorophenyl)-4-quinazolinamine. The final step involves the conversion of N-(4-fluorophenyl)-4-quinazolinamine to its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
N-(4-fluorophenyl)-4-quinazolinamine hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of non-small cell lung cancer, especially in patients with EGFR mutations. In addition, it has also been studied for its potential use in the treatment of other types of cancer such as breast cancer, pancreatic cancer, and head and neck cancer.
特性
IUPAC Name |
N-(4-fluorophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3.ClH/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDIYPUDSZUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
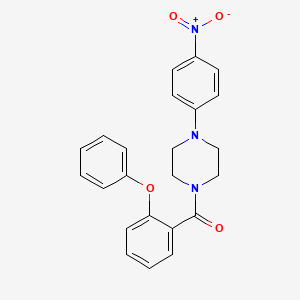
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
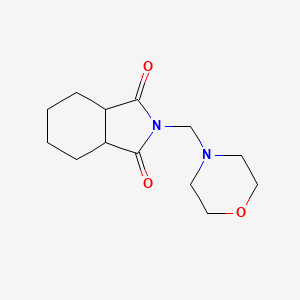
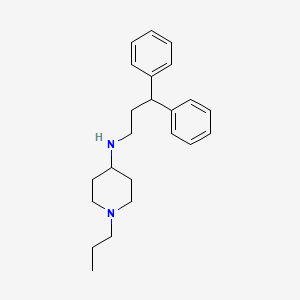
![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
